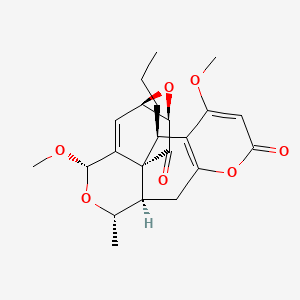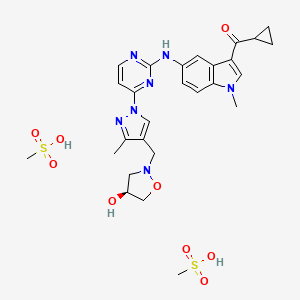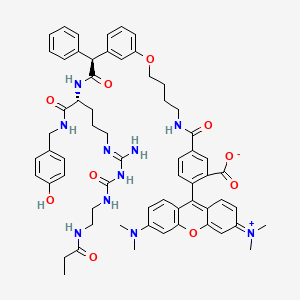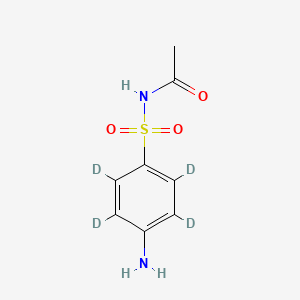
Cap-dependent endonuclease-IN-25
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cap-dependent endonuclease-IN-25 is a novel compound known for its potent inhibitory activity against cap-dependent endonucleases. These enzymes play a crucial role in the transcription and replication of various viruses, including influenza viruses. By inhibiting these enzymes, this compound can effectively disrupt viral replication, making it a promising candidate for antiviral drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cap-dependent endonuclease-IN-25 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the final product. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of specialized equipment for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Cap-dependent endonuclease-IN-25 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with enhanced inhibitory activity against cap-dependent endonucleases. These derivatives are often evaluated for their biological activity and potential as antiviral agents .
Applications De Recherche Scientifique
Cap-dependent endonuclease-IN-25 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the mechanisms of cap-dependent endonuclease inhibition. In biology, it is employed in research on viral replication and transcription. In medicine, this compound is being investigated as a potential antiviral drug for the treatment of influenza and other viral infections. In industry, it is used in the development of new antiviral therapies and the optimization of existing treatments .
Mécanisme D'action
Cap-dependent endonuclease-IN-25 exerts its effects by binding to the active site of cap-dependent endonucleases, thereby inhibiting their enzymatic activity. This inhibition prevents the cleavage of host mRNA caps, a critical step in the viral transcription process known as “cap-snatching.” By blocking this process, this compound effectively disrupts viral replication and reduces viral load .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Cap-dependent endonuclease-IN-25 include baloxavir marboxil, tanshinone I, and other cap-dependent endonuclease inhibitors. These compounds share a common mechanism of action but differ in their chemical structures and inhibitory potencies .
Uniqueness: this compound is unique due to its specific structural features that enhance its binding affinity and inhibitory activity against cap-dependent endonucleases. Compared to other similar compounds, this compound exhibits a higher potency and broader spectrum of antiviral activity, making it a valuable candidate for further development as an antiviral agent .
Propriétés
Formule moléculaire |
C25H25N3O3 |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
17-hydroxy-2-phenyl-1,14,21-triazatetracyclo[12.7.1.03,8.016,21]docosa-3,5,7,16,19-pentaene-15,18-dione |
InChI |
InChI=1S/C25H25N3O3/c29-21-14-16-27-23(24(21)30)25(31)26-15-8-2-5-9-18-10-6-7-13-20(18)22(28(27)17-26)19-11-3-1-4-12-19/h1,3-4,6-7,10-14,16,22,30H,2,5,8-9,15,17H2 |
Clé InChI |
BPGWVQLNXPHEQI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=CC=CC=C2C(N3CN(CC1)C(=O)C4=C(C(=O)C=CN43)O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


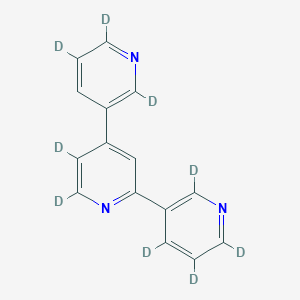
![4,6-difluoro-5-[4-[(2S)-oxan-2-yl]phenyl]-1H-indole-3-carboxylic acid](/img/structure/B12414679.png)
![4-oxo-4-[4-[[4-[[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carbonyl]amino]phenyl]methyl]piperazin-1-yl]butanoic acid](/img/structure/B12414685.png)

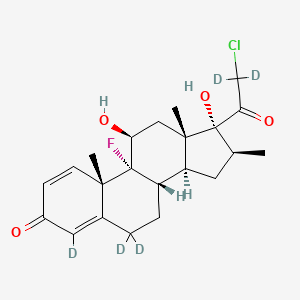
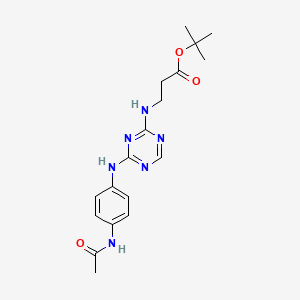
![(1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.01,14.02,7]octadeca-2,4,6,13,15-pentaene](/img/structure/B12414703.png)
![disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide](/img/structure/B12414709.png)

